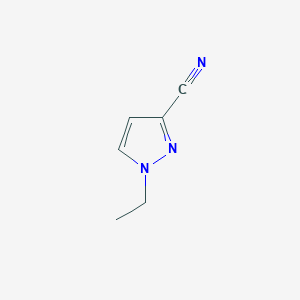

1-ethyl-1H-pyrazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-9-4-3-6(5-7)8-9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUECRBCJOIYWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599121 | |

| Record name | 1-Ethyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006471-40-4 | |

| Record name | 1-Ethyl-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Chemical Transformations of 1 Ethyl 1h Pyrazole 3 Carbonitrile

Intrinsic Reactivity of the Pyrazole (B372694) Ring System

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The pyrazole ring can undergo electrophilic aromatic substitution, and the position of substitution is directed by the existing substituents. Pyrazoles are generally considered electron-rich heterocycles, making them susceptible to attack by electrophiles. ekb.eg In N-substituted pyrazoles, such as 1-ethyl-1H-pyrazole-3-carbonitrile, the C4 position is the most common site for electrophilic attack. This is due to the directing effect of the pyridine-like nitrogen at position 2 and the deactivating effect of the nitrile group at C3. arkat-usa.org The N-ethyl group, being an electron-donating group, further enhances the electron density at the C4 position, promoting substitution at this site.

Common electrophilic substitution reactions include nitration, halogenation, and acylation. For instance, nitration of similar N-alkylated pyrazoles typically yields the 4-nitro derivative. bldpharm.com

Nucleophilic Reactivity and Addition Reactions

The pyrazole ring itself possesses nucleophilic centers at the nitrogen atoms. The pyridine-like nitrogen (N2) is generally more basic and nucleophilic than the pyrrole-like nitrogen (N1), which is part of the aromatic system and bears the ethyl substituent. mdpi.com However, the most significant site for nucleophilic attack in this compound is the carbon atom of the nitrile group, which is highly electrophilic. evitachem.com

The pyrazole ring can also participate in nucleophilic addition reactions under certain conditions. For instance, the C5 position can exhibit electrophilic character and be susceptible to attack by strong nucleophiles, although this is less common than reactions involving the nitrile group.

Transformations Involving the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a wide array of chemical transformations, serving as a linchpin for the synthesis of more complex molecules.

Derivatization of the Carbonitrile Moiety

The carbonitrile group of this compound can be readily converted into other functional groups. These transformations are fundamental in medicinal chemistry for creating libraries of related compounds.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (1-ethyl-1H-pyrazole-3-carboxylic acid) or a carboxamide (1-ethyl-1H-pyrazole-3-carboxamide) as an intermediate. ekb.egresearchgate.net Partial hydrolysis to the carboxamide can be achieved under controlled conditions. ekb.eg

Reduction: The nitrile group can be reduced to a primary amine (1-ethyl-1H-pyrazol-3-yl)methanamine using reducing agents like lithium aluminum hydride.

Formation of Amidoximes: Reaction with hydroxylamine (B1172632) leads to the formation of the corresponding amidoxime (B1450833) derivative. ekb.eg

Organometallic Addition: Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis.

Below is a table summarizing these derivatization reactions:

| Reagent(s) | Product Functional Group |

| H₃O⁺, heat | Carboxylic acid |

| H₂SO₄ (conc.) | Carboxamide |

| LiAlH₄, then H₂O | Primary amine |

| NH₂OH | Amidoxime |

| R-MgBr, then H₃O⁺ | Ketone |

Cyclization Reactions Utilizing the Nitrile Group for Fused Ring Formation

The nitrile group is an excellent electrophilic partner in intramolecular and intermolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. ias.ac.innih.gov

These syntheses often start with a 3-aminopyrazole (B16455) derivative where the amino group acts as a nucleophile and the nitrile group can be a precursor to other functionalities in the final fused ring system. While direct cyclization of this compound is less common without a strategically placed nucleophile, its derivatives are key intermediates. For instance, if an amino group is introduced at the C4 or C5 position, intramolecular cyclization can occur.

Another relevant reaction is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles catalyzed by a base, which leads to a cyclic β-keto nitrile after hydrolysis. wikipedia.org This highlights the potential of the nitrile group to participate in ring-forming reactions.

The general strategy for forming pyrazolo[1,5-a]pyrimidines involves the condensation of a 3-aminopyrazole with a 1,3-dielectrophilic species. The nitrile group at the 3-position of the pyrazole can be retained in the final product or be part of the subsequent cyclization. ekb.egmdpi.com

Reactivity Modulations Induced by the N-Ethyl Substituent

The N-ethyl substituent at the 1-position of the pyrazole ring plays a crucial role in modulating the molecule's reactivity. As an electron-donating group, the ethyl group increases the electron density of the pyrazole ring through an inductive effect. This enhances the nucleophilicity of the ring, particularly at the C4 position, making it more susceptible to electrophilic attack compared to an unsubstituted pyrazole. researchgate.net

The presence of the N-ethyl group also prevents tautomerism, which is observed in N-unsubstituted pyrazoles. This leads to a single, well-defined regioisomer in reactions involving the pyrazole ring. researchgate.net Furthermore, the steric bulk of the ethyl group, although modest, can influence the regioselectivity of certain reactions by sterically hindering access to the N2 and C5 positions.

The electronic effect of the N-ethyl group can be summarized as follows:

| Property | Effect of N-Ethyl Group |

| Electron Density of Pyrazole Ring | Increased |

| Nucleophilicity of C4 Position | Enhanced |

| Basicity of N2 | Slightly Increased |

| Tautomerism | Blocked |

This compound as a Key Intermediate in Organic Synthesis

This compound is a versatile heterocyclic building block in organic synthesis. Its reactivity is characterized by the pyrazole core and the strategically positioned nitrile group at the C3 position. While the pyrazole ring itself can undergo substitution reactions, the nitrile group offers a rich platform for chemical transformations. This allows the compound to serve as a crucial intermediate in the assembly of more complex molecular architectures, particularly fused heterocyclic systems of significant interest in medicinal chemistry. Its utility is primarily demonstrated in two major areas: the construction of fused ring systems and the derivatization of its side chain.

Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrazolo[3,4-b]pyridines)

The synthesis of fused pyrazole systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines typically requires a pyrazole precursor bearing vicinal amino and cyano or ester groups. The most common synthetic strategies involve the cyclization of a 5-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner. Therefore, this compound must first be functionalized, typically by introducing an amino group at the C5 position, to serve as a direct precursor for these fused systems.

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are isosteres of purines and are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous kinase inhibitors. researchgate.netnih.gov The construction of this fused system starting from a this compound intermediate would first involve nitration at the 4-position, followed by reduction to yield 5-amino-1-ethyl-1H-pyrazole-3-carbonitrile. This key amino-pyrazole intermediate can then undergo cyclization with various one-carbon electrophiles.

For instance, heating the 5-aminopyrazole intermediate with formamide (B127407) or urea (B33335) leads to the formation of pyrazolo[3,4-d]pyrimidin-4-one. A variety of substituted pyrazolo[3,4-d]pyrimidines can be synthesized by reacting the aminopyrazole with different reagents, as detailed in the table below.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from a 5-Aminopyrazole Intermediate

| Reagent | Resulting Fused Ring System | Reaction Conditions |

| Formamide | Pyrazolo[3,4-d]pyrimidin-4-one | Heating |

| Urea | Pyrazolo[3,4-d]pyrimidine-4,6-dione | Fusion/Heating |

| Ethyl cyanoformate | 4-Amino-6-oxo-pyrazolo[3,4-d]pyrimidine | Cyclocondensation |

| Carbon disulfide | Pyrazolo[3,4-d]pyrimidine-4-thione | Base, Reflux |

| Isothiocyanates (R-NCS) | 4-Amino-5-substituted-pyrazolo[3,4-d]pyrimidines | Base, Cyclization |

Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is another important heterocyclic system with a wide range of biological activities. mdpi.comnih.gov The synthesis of this ring system from a pyrazole precursor is most commonly achieved through the Friedländer annulation. This reaction involves the condensation of a 5-aminopyrazole with a compound containing a 1,3-dicarbonyl or a related α,β-unsaturated carbonyl moiety.

Again, this compound would first be converted to 5-amino-1-ethyl-1H-pyrazole-3-carbonitrile. This intermediate can then react with various carbonyl compounds to construct the fused pyridine (B92270) ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the carbonyl partner. mdpi.com

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives via Friedländer Annulation

| Reagent (1,3-Dicarbonyl or equivalent) | Resulting Fused Ring System | Typical Catalyst |

| Acetylacetone (2,4-pentanedione) | 4,6-Dimethyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine | Acid (e.g., p-TsOH) or Lewis Acid (e.g., ZrCl₄) mdpi.com |

| Ethyl acetoacetate | 4-Methyl-6-hydroxy-1-ethyl-1H-pyrazolo[3,4-b]pyridine | Acid or Base catalysis |

| Malononitrile + Aldehyde (R-CHO) | 6-Amino-4-substituted-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Base (e.g., Piperidine) |

| α,β-Unsaturated Ketones (R-CO-CH=CH-R') | 4,6-Disubstituted-1-ethyl-1H-pyrazolo[3,4-b]pyridines | Lewis Acid (e.g., ZrCl₄) mdpi.com |

Further Derivatization through Side-Chain Modifications

The nitrile group at the C3 position of this compound is a versatile functional handle that allows for a variety of chemical transformations, leading to a diverse array of derivatives without altering the core pyrazole ring. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting compounds.

Hydrolysis to Amide and Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide (1-ethyl-1H-pyrazole-3-carboxamide). This amide can be a valuable product in itself or can be further hydrolyzed to the carboxylic acid (1-ethyl-1H-pyrazole-3-carboxylic acid). The resulting carboxylic acid is a key intermediate for the synthesis of esters and for coupling with amines to form a new series of amides, a strategy famously used in the synthesis of sildenafil (B151) from a related pyrazole-carboxylic acid precursor. wikipedia.org

Reduction to Aminomethyl: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile group to a primary amine, yielding (1-ethyl-1H-pyrazol-3-yl)methanamine. This introduces a basic, nucleophilic aminomethyl side chain, providing a new site for derivatization through acylation, alkylation, or Schiff base formation.

Conversion to Thioamide: The nitrile can be converted to the corresponding thioamide (1-ethyl-1H-pyrazole-3-carbothioamide) by treatment with hydrogen sulfide (B99878) in the presence of a base like pyridine or triethylamine. Thioamides are important intermediates for the synthesis of various sulfur-containing heterocycles, such as thiazoles.

Formation of Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with azides (e.g., sodium azide (B81097) in the presence of an ammonium (B1175870) salt or a Lewis acid) to form a tetrazole ring. This reaction yields 3-(1H-tetrazol-5-yl)-1-ethyl-1H-pyrazole, linking the pyrazole core to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.

Table 3: Summary of Side-Chain Modifications of this compound

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₂O, H⁺ or OH⁻ | -CONH₂ (Amide) |

| Complete Hydrolysis | H₂O, H⁺ or OH⁻ (stronger conditions) | -COOH (Carboxylic Acid) |

| Reduction | H₂/Raney Ni or LiAlH₄ | -CH₂NH₂ (Aminomethyl) |

| Thionation | H₂S, Base | -CSNH₂ (Thioamide) |

| Cycloaddition | NaN₃, NH₄Cl or ZnCl₂ | 5-substituted Tetrazole |

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 1h Pyrazole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity and environment within 1-ethyl-1H-pyrazole-3-carbonitrile can be established.

Detailed ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the protons on the pyrazole (B372694) ring.

Ethyl Group: The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are predicted to appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will, in turn, appear as a triplet. The chemical shift of the quartet is anticipated to be in the range of δ 4.1-4.4 ppm, influenced by the electronegative nitrogen atom of the pyrazole ring. The triplet of the methyl group is expected at approximately δ 1.2-1.5 ppm. For instance, in ethyl 5-phenyl-1H-pyrazole-3-carboxylate, the ethyl group's methylene and methyl protons appear at δ 4.20 (q) and 1.22 (t) ppm, respectively rsc.org.

Pyrazole Ring Protons: The pyrazole ring has two protons, H4 and H5. These protons will appear as doublets due to mutual coupling. The proton at the C4 position is expected to resonate at a lower field compared to the H5 proton. Based on data from similar pyrazole structures, the chemical shift for H4 is predicted to be around δ 6.8-7.0 ppm, while the H5 proton is expected in the region of δ 7.6-7.8 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | 1.2 - 1.5 | Triplet | ~7.2 |

| CH₂ | 4.1 - 4.4 | Quartet | ~7.2 |

| H4 | 6.8 - 7.0 | Doublet | ~2-3 |

| H5 | 7.6 - 7.8 | Doublet | ~2-3 |

Comprehensive ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected to have a chemical shift in the range of δ 45-50 ppm, while the methyl carbon (-CH₃) is predicted to be in the range of δ 14-16 ppm. In a related compound, ethyl 5-phenyl-1H-pyrazole-3-carboxylate, these carbons appear at δ 60.7 and 13.8 ppm, respectively, though the ester group in this case will have a different electronic effect compared to a nitrile group rsc.org.

Pyrazole Ring Carbons: The C3 carbon, attached to the electron-withdrawing nitrile group, is expected to be significantly deshielded. The C5 carbon will also have a relatively high chemical shift. The C4 carbon is anticipated to be the most shielded of the ring carbons. For pyrazole itself, the C3/C5 and C4 carbons appear at δ 134.6 and 105.1 ppm, respectively. In substituted pyrazoles, the chemical shifts of C3 and C5 can vary depending on the tautomer present and the nature of the substituents mdpi.com.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to have a chemical shift in the range of δ 115-120 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 14 - 16 |

| CH₂ | 45 - 50 |

| C4 | 105 - 110 |

| C≡N | 115 - 120 |

| C3 | 130 - 135 |

| C5 | 138 - 142 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structure Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. Key expected correlations include a cross-peak between the H4 and H5 protons of the pyrazole ring, confirming their adjacent relationship. Another expected cross-peak would be between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the ethyl group's CH₂ and CH₃, as well as the C4-H4 and C5-H5 pairs of the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Key correlations for confirming the structure of this compound would include:

Correlations from the ethyl methylene protons to the C5 and potentially the C3 carbons of the pyrazole ring, confirming the N1-ethyl linkage.

Correlations from the H4 proton to the C3 and C5 carbons.

Correlations from the H5 proton to the C3 and C4 carbons, and to the ethyl methylene carbon.

A correlation from the H4 and H5 protons to the nitrile carbon (C≡N), confirming its position at C3.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be characterized by several key absorption bands.

C≡N Stretch: A sharp, strong absorption band corresponding to the nitrile group (C≡N) stretching vibration is expected in the region of 2220-2260 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrazole ring is expected just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. For pyrazole itself, bands are observed in this region nist.gov.

C-H Bending: Bending vibrations for the aliphatic C-H bonds will be present in the 1375-1470 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| C=N, C=C Stretch (Ring) | 1400 - 1600 | Medium-Strong |

| C-H Bend (Aliphatic) | 1375 - 1470 | Medium |

Raman Spectroscopy (if applicable)

Raman spectroscopy, being complementary to IR, is particularly useful for observing non-polar bonds. For this compound, the C≡N stretch would also be a prominent feature in the Raman spectrum, likely appearing in a similar region as in the IR spectrum (2220-2260 cm⁻¹). The symmetric vibrations of the pyrazole ring would also be expected to give rise to strong Raman signals. A Raman spectrum of pyrazole shows notable peaks that can be attributed to ring vibrations chemicalbook.com.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the nominal molecular weight is 121 g/mol .

While direct mass spectrometry data for this compound is not extensively published, data for its isomer, 1-ethyl-1H-pyrazole-4-carbonitrile, is available and provides insight into the expected fragmentation. nih.gov The electron ionization (EI) mass spectrum of the 4-carbonitrile isomer shows a molecular ion peak ([M]⁺) at an m/z of 121. nih.gov

The fragmentation of pyrazole rings is a complex process influenced by the nature and position of substituents. General fragmentation pathways for pyrazoles often involve the initial loss of small, stable molecules. researchgate.net For an N-alkyl substituted pyrazole like the subject compound, a common primary fragmentation step is the loss of an ethylene (B1197577) molecule (C₂H₄, mass 28) via a retro-Diels-Alder (RDA) type rearrangement or through the cleavage of the N-ethyl bond. Another significant fragmentation pathway for pyrazoles involves the expulsion of a molecule of hydrogen cyanide (HCN, mass 27) from the heterocyclic ring. researchgate.net

Based on the data for the isomeric 1-ethyl-1H-pyrazole-4-carbonitrile, the following prominent peaks are observed, which can be tentatively assigned to specific fragment ions. nih.gov

Table 1: Prominent Mass Spectrometry Peaks for Isomeric 1-Ethyl-1H-pyrazole-4-carbonitrile

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

|---|---|---|

| 121 | [C₆H₇N₃]⁺ | Molecular Ion ([M]⁺) |

| 106 | [C₅H₄N₃]⁺ | Loss of a methyl group ([M-15]⁺) |

| 93 | [C₄H₃N₃]⁺ | Loss of an ethyl group ([M-28]⁺) |

| 66 | [C₃H₂N₂]⁺ | Loss of HCN from the m/z 93 fragment |

Data sourced from NIST Mass Spectrometry Data Center for the isomer 1-ethyl-1H-pyrazole-4-carbonitrile. nih.gov

The peak at m/z 93 likely corresponds to the pyrazole-carbonitrile core after the loss of the ethyl group. The peak at m/z 106 could arise from the loss of a methyl radical, possibly through rearrangement. Further fragmentation of the pyrazole ring itself would lead to smaller ions. The study of these patterns is crucial for confirming the identity and structural integrity of the synthesized compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of structurally similar pyrazole derivatives provides a clear indication of the type of data that would be obtained from such a study. researchgate.netresearchgate.net

For instance, crystallographic studies on other substituted pyrazoles reveal key structural features of the pyrazole ring. researchgate.net The five-membered ring is typically planar, and the bond lengths and angles are influenced by the electronic effects of the substituents. The N-N bond length in the pyrazole ring is a key parameter, as are the C-N and C-C bond lengths within the heterocycle.

In the solid state, the packing of molecules is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. While this compound lacks a traditional hydrogen bond donor, weak C-H···N hydrogen bonds involving the nitrile nitrogen as an acceptor could play a role in stabilizing the crystal lattice. The planarity of the pyrazole ring can also lead to π-π stacking interactions between adjacent molecules.

To illustrate the detailed information provided by this technique, the table below shows representative crystallographic data for a related pyrazole compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. researchgate.net

Table 2: Illustrative Crystallographic Data for a Substituted Pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.878(3) |

| b (Å) | 13.934(4) |

| c (Å) | 10.034(3) |

| β (°) | 97.816(14) |

| Volume (ų) | 1229.0(7) |

| Z (Molecules per unit cell) | 4 |

Data for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. researchgate.net

Should single crystals of this compound be grown and analyzed, X-ray crystallography would provide unambiguous confirmation of its molecular structure, including the precise geometry of the pyrazole ring, the conformation of the ethyl group relative to the ring, and the spatial arrangement of molecules in the crystal lattice.

Computational and Theoretical Investigations of 1 Ethyl 1h Pyrazole 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for understanding the fundamental electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties (e.g., HOMO-LUMO Analysis)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), are employed to determine optimized molecular geometries and electronic properties.

For the analogous compound, 1-methyl-1H-pyrazole-3-carbonitrile, DFT calculations have provided insights into its electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Computational studies on substituted pyrazoles have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. derpharmachemica.com For 1-methyl-1H-pyrazole-3-carbonitrile, the calculated HOMO-LUMO gap is approximately 5.2 eV, indicating moderate reactivity. The electrostatic potential map reveals a high electron density around the nitrile group, suggesting it is a likely site for nucleophilic attack. The methyl group, through hyperconjugation, donates electron density to the pyrazole ring, which helps to stabilize the aromatic system.

Below is a table summarizing the calculated electronic properties for 1-methyl-1H-pyrazole-3-carbonitrile, which can be considered indicative for 1-ethyl-1H-pyrazole-3-carbonitrile.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.6 eV |

| HOMO-LUMO Gap | 5.2 eV |

| Dipole Moment | 3.4 Debye |

Prediction and Assignment of Vibrational Frequencies

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. These predicted frequencies are often scaled to better match experimental data. derpharmachemica.com

For pyrazole derivatives, characteristic vibrational frequencies have been assigned. For instance, the C≡N stretching vibration of a nitrile group is typically observed in the range of 2230–2240 cm⁻¹. The C=N stretching of the pyrazole ring is expected around 1600 cm⁻¹, and the C-H stretching of the alkyl group (like ethyl) would appear around 2950 cm⁻¹.

A comprehensive vibrational analysis of a molecule like this compound would involve calculating the frequencies and intensities of all normal modes of vibration. This theoretical spectrum can then be compared with an experimental FT-IR spectrum to confirm the molecular structure and assign the observed absorption bands to specific molecular motions. scirp.org

The following table presents key predicted vibrational frequencies for the analogous 1-methyl-1H-pyrazole-3-carbonitrile.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C≡N Stretch | 2230–2240 |

| C=N Stretch (Pyrazole Ring) | ~1600 |

| C-H Stretch (Methyl Group) | ~2950 |

Theoretical Calculation of Nuclear Magnetic Resonance Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable complement to experimental NMR spectroscopy. Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net

For 1-methyl-1H-pyrazole-3-carbonitrile, the calculated and experimental NMR data show good agreement. The proton signals for the pyrazole ring hydrogens (H4 and H5) and the methyl group protons can be accurately predicted. Similarly, the carbon chemical shifts for the nitrile carbon, the pyrazole ring carbons, and the methyl carbon can be calculated. These theoretical predictions aid in the definitive assignment of experimental NMR spectra.

The table below shows the key ¹H and ¹³C NMR chemical shifts for 1-methyl-1H-pyrazole-3-carbonitrile.

| Nucleus | Position | Chemical Shift (ppm) |

|---|---|---|

| ¹H | H4 | 7.82 |

| ¹H | H5 | 6.68 |

| ¹H | N1-CH₃ | 3.89 |

| ¹³C | C≡N | 120.5 |

| ¹³C | C3 | 139.2 |

| ¹³C | N1-CH₃ | 38.1 |

Conformational Analysis and Energetic Profiles

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation of the ethyl group attached to the N1 position of the pyrazole ring would be of primary interest.

Theoretical Studies on Tautomerism in Pyrazole Systems and its Relevance

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton. Pyrazole and its derivatives can exhibit annular prototropic tautomerism, where a hydrogen atom can be attached to either of the two nitrogen atoms in the ring. mdpi.com

For this compound, the N1 position is substituted with an ethyl group, which "fixes" the tautomeric form. However, understanding tautomerism is crucial in the context of the synthesis of such compounds, which often starts from NH-pyrazoles. Theoretical studies, often employing DFT, can predict the relative stabilities of different tautomers in the gas phase and in different solvents. mdpi.com These studies have shown that the relative stability of pyrazole tautomers is highly dependent on the nature and position of the substituents on the ring. mdpi.com

Mechanistic Investigations of Key Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of pyrazoles, such as the reaction between a β-dicarbonyl compound and a hydrazine (B178648), computational studies can map out the entire reaction pathway, identifying intermediates, transition states, and the corresponding activation energies. rsc.org

For instance, the formation of the pyrazole ring from ethoxymethylenemalononitrile (B14416) and hydrazine hydrate (B1144303) has been studied theoretically. rsc.org These studies can reveal the chemoselectivity of the reaction, for example, whether the initial nucleophilic attack occurs at a carbon-carbon double bond or a nitrile group. rsc.org Such mechanistic insights are invaluable for optimizing reaction conditions and predicting the outcomes of related synthetic routes.

Applications in Catalysis and Coordination Chemistry

1-Ethyl-1H-pyrazole-3-carbonitrile as a Ligand in Metal Coordination Chemistry

The utility of a molecule as a ligand in coordination chemistry is predicated on its ability to donate electrons to a metal center, forming a coordination complex. The structural features of this compound, namely the pyrazole (B372694) ring and the nitrile group, suggest potential for such interactions.

Elucidation of Coordination Modes and Binding Sites

Based on the general principles of coordination chemistry and the known behavior of similar pyrazole and nitrile-containing molecules, several coordination modes for this compound can be postulated. The pyrazole ring contains two nitrogen atoms, with the N2 atom typically acting as the primary coordination site due to the steric hindrance of the ethyl group at the N1 position. The nitrogen atom of the cyano group (-C≡N) also presents a potential binding site. Therefore, this compound could theoretically act as a monodentate ligand, coordinating through either the N2 of the pyrazole ring or the nitrogen of the nitrile group. It could also potentially act as a bridging ligand, coordinating to two different metal centers. However, without experimental data from crystallographic or spectroscopic studies on its metal complexes, these remain theoretical possibilities.

Synthesis and Characterization of Transition Metal Complexes with Pyrazole-Carbonitrile Ligands

The synthesis of transition metal complexes with pyrazole-containing ligands is a well-established area of research. Typically, these syntheses involve the reaction of a metal salt with the pyrazole-based ligand in a suitable solvent. Characterization of the resulting complexes is then carried out using techniques such as X-ray crystallography, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to determine the structure and bonding within the complex.

Despite the extensive research on pyrazole-based ligands, specific studies detailing the synthesis and characterization of transition metal complexes with this compound as the ligand are not readily found in the current body of scientific literature.

Exploration of Catalytic Activities of Metal Complexes Derived from Pyrazole-Carbonitrile Ligands

Metal complexes containing pyrazole-based ligands have demonstrated catalytic activity in a variety of organic transformations. The electronic and steric properties of the pyrazole ligand can significantly influence the catalytic performance of the metal center.

Palladium-Catalyzed Reactions (e.g., Heck Reaction)

Palladium complexes with nitrogen-containing ligands, including pyrazoles, are widely used as catalysts in cross-coupling reactions such as the Heck reaction. The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. While numerous pyrazole-derived ligands have been successfully employed in palladium-catalyzed Heck reactions, there is no specific data available on the use of complexes of this compound in this context.

Copper-Catalyzed Transformations (e.g., Oxidation Reactions)

Copper complexes with pyrazole-based ligands have been investigated for their catalytic activity in various oxidation reactions. These reactions are important in synthetic organic chemistry for the introduction of oxygen-containing functional groups. The nature of the pyrazole ligand can impact the redox potential of the copper center and the selectivity of the oxidation process. As with other catalytic applications, there is a lack of specific research on the use of this compound-copper complexes in oxidation reactions.

Other Metal-Catalyzed Processes

Beyond palladium and copper, complexes of other transition metals with pyrazole-based ligands have been explored for various catalytic applications. For instance, titanium complexes with pyrazole ligands have shown activity in the polymerization of olefins. However, the catalytic potential of metal complexes derived specifically from this compound in these or other metal-catalyzed processes remains an uninvestigated area of research.

Structure-Activity Relationships in Pyrazole-Based Catalysts

The effectiveness of a catalyst is intrinsically linked to its structure. In the realm of catalysis centered on pyrazole-based ligands, the structure-activity relationship (SAR) is a critical area of study that dictates the design and optimization of catalysts for specific chemical transformations. The pyrazole scaffold is highly versatile, allowing for systematic modifications at several positions, which in turn modulates the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. nih.govnih.gov

For the specific compound This compound , its structure suggests distinct potential influences on catalytic behavior should it be used as a ligand:

N1-ethyl group: The ethyl group at the N1 position provides a degree of lipophilicity and steric bulk. Compared to an unsubstituted N-H pyrazole, the N1-alkylation prevents its use as a proton-responsive ligand but ensures a single, predictable coordination mode. nih.govnih.gov Studies on other N-substituted pyrazoles have shown that introducing lipophilic moieties at this position can impact binding affinity. nih.gov

C3-carbonitrile group: The carbonitrile (C≡N) group is a strong electron-withdrawing group. Its presence at the C3 position significantly lowers the electron density on the pyrazole ring. This electronic effect would weaken the σ-donating character of the coordinating N2 nitrogen atom, potentially influencing the stability and reactivity of the resulting metal complex.

C5-position: The unsubstituted C5 position offers a potential site for further functionalization to create bidentate or polydentate ligands, which are often employed in catalysis to enhance the stability and control the geometry of the catalyst. bohrium.com

Research into pyrazole-based copper complexes for catechol oxidation has demonstrated that catalytic activity is highly dependent on the nature of the pyrazole ligand and the counter-anion of the metal salt. researchgate.net For instance, tripodal pyrazolyl ligands have been shown to form copper complexes that effectively catalyze the oxidation of catechol to o-quinone, with reaction rates varying based on the substituents on the pyrazole rings. researchgate.net This highlights that even subtle electronic modifications, such as those introduced by the carbonitrile group in this compound, can have a profound impact on the catalytic cycle.

While direct catalytic studies on this compound are not prevalent in the reviewed literature, extensive SAR studies on pyrazole derivatives in other fields, such as enzyme inhibition, provide a clear and analogous demonstration of these principles. A systematic study on meprin inhibitors revealed how modifying substituents at the N1, C3, and C5 positions of a pyrazole core directly and predictably impacts biological activity. nih.gov These findings underscore the principle that the pyrazole scaffold is a highly tunable platform, a feature that is central to the rational design of catalysts. nih.gov

The following table, derived from research on pyrazole-based meprin inhibitors, illustrates the profound effect of structural modifications on activity. This serves as a powerful analogy for the SAR principles applied in catalyst design, where similar strategic modifications are used to tune catalytic performance.

| Compound | Scaffold | N1-Substituent | C3-Substituent | C5-Substituent | Relative Activity/Effect |

|---|---|---|---|---|---|

| 3,5-diphenylpyrazole | Pyrazole | -H | Phenyl | Phenyl | Baseline high inhibitory activity. nih.gov |

| N-methyl-3,5-diphenylpyrazole | Pyrazole | -CH₃ | Phenyl | Phenyl | 4- to 6-fold decrease in activity compared to the unsubstituted version. nih.gov |

| N-phenyl-3,5-diphenylpyrazole | Pyrazole | -Phenyl | Phenyl | Phenyl | Similar 4- to 6-fold decrease in activity, indicating N-substitution is detrimental in this case. nih.gov |

| 3-methyl-5-phenylpyrazole | Pyrazole | -H | -CH₃ | Phenyl | Decrease in inhibitory activity compared to 3,5-diphenylpyrazole. nih.gov |

| 3-cyclopentyl-5-phenylpyrazole | Pyrazole | -H | Cyclopentyl | Phenyl | Exhibited similar activity compared to 3,5-diphenylpyrazole. nih.gov |

This data clearly shows that modifications at each position of the pyrazole ring can either enhance, diminish, or maintain activity, providing a rational basis for designing compounds with desired properties, a concept directly transferable to the development of pyrazole-based catalysts.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Methodologies for 1-Ethyl-1H-pyrazole-3-carbonitrile

The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial research. The development of environmentally benign methods for the synthesis of this compound and its derivatives is a critical area of future research. benthamdirect.com Conventional synthetic routes often rely on harsh reagents and organic solvents, which pose environmental and safety concerns. benthamdirect.com Future methodologies will likely focus on several key areas:

Catalyst-Free and Solvent-Free Reactions: Exploring reactions that proceed efficiently without the need for a catalyst or solvent minimizes waste and energy consumption. nih.gov

Aqueous Synthesis: Utilizing water as a solvent offers a safe, abundant, and environmentally friendly alternative to traditional organic solvents. researchgate.net Research into the use of recyclable catalysts, such as Amberlyst-70, in aqueous media has shown promise for pyrazole (B372694) synthesis. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields, contributing to a more sustainable process. nih.govmdpi.com

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step reduces the number of purification steps and minimizes waste. mdpi.com

Recent advancements in the green synthesis of related pyrazole derivatives have highlighted the potential of these approaches. For instance, the use of magnetically separable nanocatalysts has been shown to be highly efficient for the synthesis of pyrazole carbonitriles, allowing for easy recovery and reuse of the catalyst. researchgate.net

Exploration of Novel Reactivity Pathways and Derivatization Strategies

The versatility of the pyrazole ring system, coupled with the reactivity of the nitrile group, provides a rich platform for exploring novel chemical transformations and creating a diverse library of derivatives. Future research will likely focus on:

Functionalization of the Pyrazole Ring: Investigating electrophilic and nucleophilic substitution reactions at various positions on the pyrazole ring will lead to new analogues with tailored electronic and steric properties. nih.gov

Transformations of the Nitrile Group: The nitrile functionality can be converted into a wide range of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, each opening up new avenues for biological and material science applications.

Cycloaddition Reactions: The pyrazole ring can participate in various cycloaddition reactions, leading to the formation of more complex fused heterocyclic systems with unique three-dimensional structures. nih.gov

Cross-Coupling Reactions: The development of new cross-coupling methodologies will enable the efficient introduction of various substituents onto the pyrazole core, expanding the accessible chemical space.

The synthesis of derivatives such as 4-chloro-1-ethyl-1H-pyrazole-3-carbonitrile and 4-bromo-1-ethyl-1H-pyrazole-3-carbonitrile highlights the potential for derivatization at the C4 position of the pyrazole ring. ambeed.combldpharm.com

Advanced Characterization Techniques for In-depth Structural and Electronic Analysis

A comprehensive understanding of the structural and electronic properties of this compound and its derivatives is crucial for rational design and the prediction of their behavior in various applications. Future research will benefit from the application of advanced characterization techniques, including:

High-Resolution Spectroscopic Methods: Advanced NMR techniques, such as 2D NMR, will provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

X-ray Crystallography: Single-crystal X-ray diffraction studies are invaluable for determining the precise three-dimensional structure of these compounds and understanding their intermolecular interactions in the solid state.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic structure, molecular orbitals, and reactivity of these molecules, complementing experimental data. nih.gov

These advanced techniques will enable a more complete picture of the molecule's properties, facilitating the design of new derivatives with enhanced performance characteristics.

Synergistic Integration of Experimental and Computational Approaches for Rational Design

The combination of experimental synthesis and characterization with computational modeling represents a powerful strategy for accelerating the discovery and optimization of new molecules. In the context of this compound, this synergistic approach will be instrumental in:

Predicting Reactivity and Reaction Mechanisms: Computational studies can help to elucidate reaction pathways and predict the regioselectivity and stereoselectivity of chemical transformations.

Designing Novel Ligands: By modeling the interactions between this compound derivatives and metal centers, it is possible to design new ligands with specific coordination properties for applications in catalysis and materials science.

Screening for Biological Activity: In silico screening methods can be used to predict the potential biological targets of these compounds, guiding experimental efforts towards the most promising candidates.

The integration of experimental and computational chemistry has already proven to be a valuable tool in the study of pyrazole derivatives, and its application to this compound is expected to yield significant advances. nih.gov

Expanding the Role of this compound in Chemical Research as a Ligand and Building Block

Beyond its potential as a standalone molecule, this compound is poised to become a valuable building block and ligand in various areas of chemical research. cymitquimica.combldpharm.com Its bifunctional nature, with a coordinating nitrogen atom in the pyrazole ring and a reactive nitrile group, makes it an attractive scaffold for the construction of more complex molecules and materials.

Coordination Chemistry: The pyrazole nitrogen can act as a ligand, coordinating to a wide range of metal ions to form metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with interesting catalytic, magnetic, and optical properties. bldpharm.com

Organic Synthesis: As a versatile building block, this compound can be used in the synthesis of a variety of heterocyclic compounds and other organic molecules. bldpharm.comcymitquimica.com Its derivatives can serve as key intermediates in the preparation of pharmaceuticals and agrochemicals. nih.gov

Materials Science: The incorporation of this pyrazole derivative into polymers and other materials could lead to the development of new materials with enhanced thermal stability, flame retardancy, or specific optical and electronic properties. bldpharm.com

The commercial availability of this compound and its derivatives from various suppliers underscores its growing importance as a research chemical and building block. ottokemi.combldpharm.comcymitquimica.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-ethyl-1H-pyrazole-3-carbonitrile derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, triazenylpyrazole intermediates can undergo azide substitution under controlled conditions. A representative protocol involves:

Dissolving the precursor (e.g., (E)-1-benzyl-3-(diisopropyltriazenyl)-1H-pyrazole-4-carbonitrile) in methylene chloride.

Adding azido(trimethyl)silane and trifluoroacetic acid at 0°C, followed by gradual warming to 50°C for 16 hours.

Purification via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the product .

Key parameters include stoichiometric ratios (e.g., 7.5 equiv azido reagent) and temperature control to suppress side reactions.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound analogs?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- 1H/13C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 7.54–7.58 ppm) and carbon types (e.g., nitrile carbon at ~83 ppm) .

- IR Spectroscopy : Confirms nitrile (C≡N) stretches (~2230 cm⁻¹) and azide groups (2143 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M]+ at m/z 224.0805) .

Cross-referencing with literature data (e.g., pyrazole carbonitrile analogs in Table 3 of ) is essential for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer : Systematic optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., methylene chloride) enhance azide substitution efficiency compared to DMF or THF .

- Catalyst Selection : Trifluoroacetic acid (TFA) accelerates reaction rates by protonating intermediates, as evidenced by 76–88% yields in azide coupling reactions .

- Temperature Gradients : Gradual warming (0°C → 50°C) minimizes decomposition, critical for preserving nitrile functionality .

DOE (Design of Experiments) approaches can statistically validate parameter interactions.

Q. How should researchers resolve discrepancies in spectral data during structural analysis?

- Methodological Answer : Contradictions in NMR or IR data may arise from impurities or tautomerism. Mitigation steps include:

Repetitive Purification : Re-chromatographing samples to eliminate contaminants (e.g., Celite dry-loading in ) .

Variable-Temperature NMR : Detects dynamic processes (e.g., rotational isomerism) affecting peak splitting .

Computational Validation : Comparing experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian) to identify mismatched signals .

Q. What computational tools are recommended for modeling this compound’s electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nitrile group electrophilicity) .

- Crystallography Software (SHELX) : Refines X-ray data to resolve bond lengths/angles, though this requires high-quality single crystals .

- Molecular Dynamics (MD) : Simulates solvation effects on stability, particularly in polar solvents .

Safety and Handling

Q. What safety protocols are critical during the synthesis of pyrazole carbonitriles?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with azides or nitriles .

- Waste Management : Segregate azide-containing waste (e.g., reaction quench liquids) for professional disposal to prevent environmental release .

- Ventilation : Use fume hoods when handling volatile reagents (e.g., methylene chloride) to limit inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.